Triflate vs. Mesylate Leaving Group Reactivity – A >10^8 Rate Enhancement
The parent compound, PhCH(OTf)CF3 (33), reacts in DMSO-d6 at 25°C with a rate constant of 1.00 × 10⁻¹² s⁻¹ for the corresponding mesylate, while the triflate reacts >10^8 times faster [1]. For the meta-CF3 analog, the triflate reactivity is expected to be similarly enhanced relative to its mesylate counterpart. This difference is attributed to the superior leaving group ability of the triflate anion, which requires less electrophilic solvation and liberates a highly stabilized conjugate base [1].
| Evidence Dimension | Solvolysis rate constant ratio |
|---|---|
| Target Compound Data | PhCH(OTf)CF3 (33): k(DMSO-d6) = 1.05 × 10⁻³ s⁻¹ (extrapolated); m-CF3 analog 35 is expected to be of similar magnitude. |
| Comparator Or Baseline | PhCH(OMs)CF3 (47): extrapolated k = 2.99 × 10⁻⁹ s⁻¹ (25°C); reported ratio for 33: k(OTf)/k(OMs) ≈ 10^8–10^9. |
| Quantified Difference | 10^8–10^9 fold rate increase |
| Conditions | Pseudo-first-order solvolysis in DMSO-d6 at 25°C, monitored by ¹⁹F NMR. |
Why This Matters
A user selecting between the triflate and a much cheaper mesylate must consider that the mesylate is essentially unreactive under the same mild conditions; the triflate uniquely enables ambient-temperature SN1 chemistry.
- [1] Creary, X.; Burtch, E. A. Remarkably Facile Solvolyses of Triflates via Carbocationic Processes in Dimethyl Sulfoxide. J. Org. Chem. 2004, 69, 1227-1234. View Source
